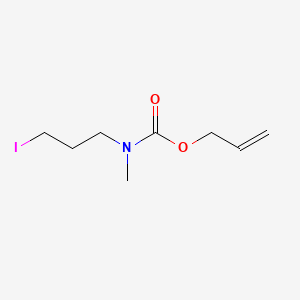
1-(Alloc-(methyl)amino)-3-iodopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Alloc-(methyl)amino)-3-iodopropane is an organic compound that features an allyloxycarbonyl (Alloc) protecting group attached to a methylamino group, which is further connected to a 3-iodopropane chain. This compound is of interest in organic synthesis, particularly in the field of peptide chemistry, where protecting groups are essential for selective reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Alloc-(methyl)amino)-3-iodopropane typically involves the protection of the amino group with an allyloxycarbonyl (Alloc) group. This can be achieved by reacting the amine with allyl chloroformate in the presence of a base such as triethylamine. The iodination of the propyl chain can be carried out using iodine and a suitable oxidizing agent like sodium iodide in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(Alloc-(methyl)amino)-3-iodopropane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by nucleophiles such as amines or thiols.
Deprotection Reactions: The Alloc protecting group can be removed using palladium-catalyzed hydrogenation or treatment with tetrakis(triphenylphosphine)palladium(0) and a nucleophile like morpholine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Deprotection: Palladium catalysts in the presence of hydrogen or nucleophiles.
Major Products
Substitution: Products depend on the nucleophile used, such as azido derivatives or thiol-substituted compounds.
Deprotection: The primary amine derivative after removal of the Alloc group.
科学研究应用
1-(Alloc-(methyl)amino)-3-iodopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Potential use in drug development for creating novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(Alloc-(methyl)amino)-3-iodopropane involves its reactivity due to the presence of the iodine atom and the Alloc protecting group. The iodine atom can participate in nucleophilic substitution reactions, while the Alloc group can be selectively removed to reveal the free amine. This allows for controlled modifications of the molecule in various synthetic applications .
相似化合物的比较
Similar Compounds
N-Alloc-protected amines: Such as N-Alloc-aniline, which also features the Alloc protecting group.
N-Boc-protected amines: Like N-Boc-aniline, which uses a tert-butoxycarbonyl (Boc) group instead of Alloc.
N-Cbz-protected amines: Such as N-Cbz-aniline, which uses a benzyloxycarbonyl (Cbz) group.
Uniqueness
1-(Alloc-(methyl)amino)-3-iodopropane is unique due to the combination of the Alloc protecting group and the iodine atom, which provides distinct reactivity and selectivity in synthetic applications. The Alloc group offers orthogonal protection, allowing for selective deprotection under mild conditions, while the iodine atom facilitates various substitution reactions.
属性
分子式 |
C8H14INO2 |
|---|---|
分子量 |
283.11 g/mol |
IUPAC 名称 |
prop-2-enyl N-(3-iodopropyl)-N-methylcarbamate |
InChI |
InChI=1S/C8H14INO2/c1-3-7-12-8(11)10(2)6-4-5-9/h3H,1,4-7H2,2H3 |
InChI 键 |
KGHDKOWHZJBTGE-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCI)C(=O)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl (3S,3'R,3A'S,6AS,6BS,6'S,7A'R,9R,11AS,11BR)-3-ethoxy-3',6',10,11B-tetramethyl-1,2,3,3',3A',4,5',6,6A,6B,6',7,7',7A',8,11,11A,11B-octadecahydro-4'H-spiro[benzo[A]fluorene-9,2'-furo[3,2-B]pyridine]-4'-carboxylate](/img/structure/B14022478.png)
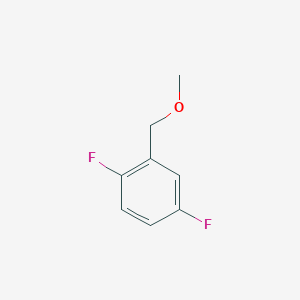
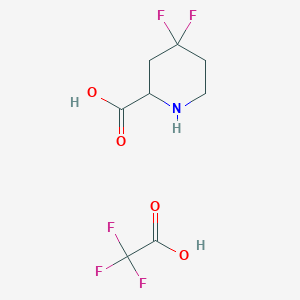
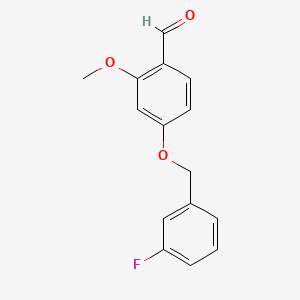
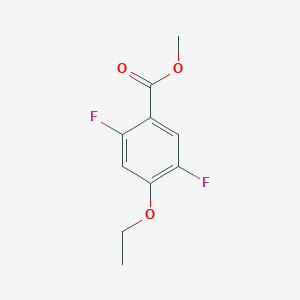
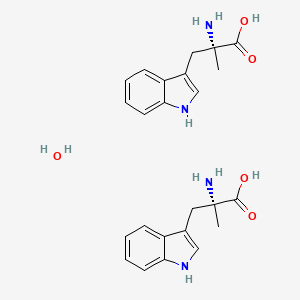
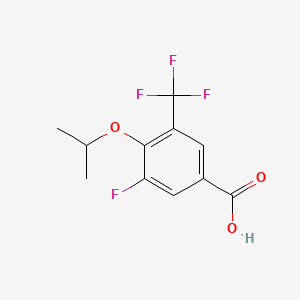
![2-[(4-Methylphenyl)amino]diazenylbenzonitrile](/img/structure/B14022524.png)
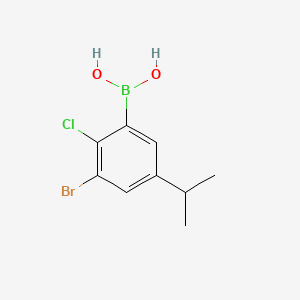
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B14022534.png)
![ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate](/img/structure/B14022539.png)
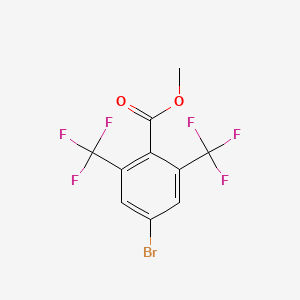
![(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide](/img/structure/B14022551.png)
![N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea](/img/structure/B14022554.png)
